Product packaging for L-VALINE (13C5; 15N; 2,3-D2)(Cat. No.:)

L-VALINE (13C5; 15N; 2,3-D2)

Cat. No.: B1579858
M. Wt: 125.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Branched-Chain Amino Acids in Metabolic and Proteomic Studies

Branched-chain amino acids (BCAAs), which include L-valine, L-leucine, and L-isoleucine, are essential amino acids that play critical roles in numerous physiological processes. creative-proteomics.comfrontiersin.org They are fundamental building blocks for protein synthesis and are unique in that they are primarily metabolized in muscle tissue. creative-proteomics.com Beyond their structural role, BCAAs are involved in:

Energy Metabolism: During times of high energy demand, such as intense exercise, BCAAs can be oxidized to produce energy. creative-proteomics.com

Nutrient Sensing and Signaling: BCAAs, particularly leucine (B10760876), act as signaling molecules that regulate key metabolic pathways, including the mTOR pathway, which is central to protein synthesis and cell growth. frontiersin.orgmdpi.com

Neurotransmitter Synthesis: BCAAs serve as precursors for the synthesis of neurotransmitters in the brain. creative-proteomics.com

Immune Function: They are important for the proliferation and function of immune cells. mdpi.com

Given their diverse roles, the study of BCAA metabolism is crucial for understanding health and a variety of diseases, including metabolic disorders like insulin (B600854) resistance and obesity, as well as neurological conditions. frontiersin.orgbiosferteslab.com Stable isotope-labeled BCAAs are invaluable tools in proteomics, particularly in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comisotope.com In SILAC, cells are grown in media containing "heavy" amino acids, which become incorporated into newly synthesized proteins. creative-proteomics.com By comparing the "heavy" and "light" (unlabeled) proteomes using mass spectrometry, researchers can accurately quantify changes in protein expression levels between different experimental conditions. thermofisher.com

Unique Attributes and Research Utility of L-Valine (13C5; 15N; 2,3-D2)

L-Valine (13C5; 15N; 2,3-D2) is a highly specialized stable isotope-labeled compound designed for advanced research applications. isotope.commedchemexpress.com Its key feature is the comprehensive labeling of its molecular structure:

¹³C₅: All five carbon atoms in the valine molecule are replaced with the heavy isotope carbon-13. medchemexpress.com

¹⁵N: The nitrogen atom in the amino group is replaced with the heavy isotope nitrogen-15. medchemexpress.com

²,³-D₂: The hydrogen atoms at the second and third carbon positions are replaced with deuterium (B1214612). medchemexpress.com

This extensive labeling results in a significant mass shift compared to the unlabeled L-valine, making it easily distinguishable in mass spectrometry analyses. This high degree of labeling is particularly advantageous for:

Metabolic Flux Analysis: The multiple labels allow for detailed tracking of the valine molecule and its fragments through various metabolic pathways, providing insights into the intricate network of biochemical reactions. medchemexpress.compnas.org

Proteomics and Protein Synthesis: When incorporated into proteins, this heavily labeled valine acts as a precise internal standard for quantifying protein turnover and expression with high accuracy. isotope.com

Biomolecular NMR: The presence of ¹³C and ¹⁵N isotopes is beneficial for NMR-based structural and dynamic studies of proteins and other macromolecules. isotope.comisotope.com

The combination of carbon, nitrogen, and deuterium labeling in a single molecule provides a multi-faceted tool for researchers, enabling them to conduct sophisticated experiments to unravel the complexities of metabolism and protein dynamics. isotope.commedchemexpress.com

Properties

Molecular Weight

125.12

Purity

98%

Origin of Product

United States

Theoretical Framework and Methodological Considerations for L Valine 13c5; 15n; 2,3 D2 Tracing

Principles of Stable Isotope Tracing and Isotopic Distribution Analysis

Stable isotope tracing experiments involve introducing a labeled substrate, such as L-Valine (13C5; 15N; 2,3-D2), into a biological system and monitoring its incorporation into downstream metabolites. fiveable.me Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled products. chempep.com The pattern of isotope incorporation provides valuable insights into the activity of metabolic pathways. uni.lu

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a key technique used to interpret data from stable isotope tracing experiments. physiology.org It involves the analysis of the distribution of mass isotopomers—molecules that differ only in the number of isotopic labels they contain. nih.gov By introducing a precursor labeled with stable isotopes, MIDA allows researchers to calculate the synthesis rates of biological polymers like proteins and lipids. physiology.org The distribution of these mass isotopomers in a product molecule is measured by mass spectrometry and compared to theoretical distributions based on combinatorial probabilities. physiology.org This comparison reveals the enrichment of the precursor pool and the fraction of the product that is newly synthesized. physiology.org

For example, when L-Valine (13C5; 15N; 2,3-D2) is used, the multiple heavy isotopes result in a significant mass shift in any protein or metabolite that incorporates it. This makes it readily distinguishable from its unlabeled counterpart in a mass spectrometer. wikipedia.orgsigmaaldrich.com The relative intensities of the different mass isotopomer peaks provide a quantitative measure of the contribution of the labeled valine to the synthesis of the molecule of interest.

Incorporating Deuterium (B1214612) Labeling for Advanced Pathway Elucidation

The inclusion of deuterium (²H) in addition to ¹³C and ¹⁵N provides another layer of information for metabolic pathway analysis. nih.govbiorxiv.org Deuterium from heavy water (D₂O) or deuterated substrates can be incorporated into metabolites through various enzymatic reactions. biorxiv.org The C-H bonds where deuterium can be incorporated are specific to certain enzymes and pathways. nih.gov

The presence of deuterium at the 2 and 3 positions of the L-Valine (13C5; 15N; 2,3-D2) tracer offers unique advantages. isotope.comisotope.com The fate of these deuterium atoms can be tracked independently of the carbon and nitrogen backbone, providing insights into transamination and other reactions where C-H bonds are broken and reformed. This multi-isotope approach allows for a more comprehensive and unambiguous elucidation of metabolic fluxes. nih.gov For instance, the retention or loss of deuterium can help differentiate between de novo synthesis and salvage pathways.

Experimental Design Strategies for L-Valine (13C5; 15N; 2,3-D2) Application

The successful application of L-Valine (13C5; 15N; 2,3-D2) as a tracer depends on a well-designed experimental strategy. This includes selecting the appropriate biological system, labeling conditions, and analytical methods.

In Vitro Cellular System Labeling

In vitro cell culture systems are widely used for stable isotope tracing studies due to the ability to precisely control the cellular environment and labeling conditions. nih.govresearchgate.net

A common approach in metabolic studies is to achieve a metabolic and isotopic steady state. d-nb.info This is a condition where the concentrations of metabolites and the extent of isotopic labeling remain constant over time, indicating that the rates of synthesis and degradation are balanced. fiveable.me

To achieve this, cells are cultured in a medium where the natural L-valine has been completely replaced with L-Valine (13C5; 15N; 2,3-D2). researchgate.net The cells are grown in this labeled medium for a sufficient number of cell divisions to ensure that the intracellular pools of valine and its downstream metabolites have reached isotopic equilibrium. nih.gov This typically requires at least five cell doublings. researchgate.net The use of dialyzed fetal bovine serum in the culture medium is often necessary to minimize the presence of unlabeled amino acids. sigmaaldrich.com

Once a steady state is reached, the cells can be subjected to various experimental perturbations, and the resulting changes in the isotopic labeling patterns of metabolites can be analyzed to understand the metabolic response. d-nb.info This approach, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) when applied to proteomics, allows for highly accurate quantification of changes in metabolic fluxes. wikipedia.orgresearchgate.net

Below is an example of a data table that could be generated from such an experiment, showing the isotopic enrichment in key amino acids after culturing cells to a steady state with labeled L-Valine.

Amino AcidIsotopic Enrichment (%)Precursor
L-Valine >98%L-Valine (13C5; 15N; 2,3-D2)
Leucine (B10760876) VariableBranched-chain amino acid metabolism
Isoleucine VariableBranched-chain amino acid metabolism
Glutamate VariableTransamination from Valine

This table illustrates the expected high enrichment of the tracer amino acid and the variable enrichment of related metabolites, reflecting their metabolic relationship to valine.

Further analysis of the mass isotopomer distributions of these and other metabolites provides detailed quantitative data on the metabolic fluxes through various pathways.

Pulse-Chase Labeling Experiments with L-Valine (13C5; 15N; 2,3-D2)

Pulse-chase experiments are a powerful technique to study the dynamics of metabolic pathways. This method involves two distinct phases: a "pulse" phase where the system is exposed to a labeled compound, followed by a "chase" phase where the labeled compound is replaced with its unlabeled counterpart. This allows researchers to track the movement and transformation of the labeled molecule over time.

In the context of L-Valine (13C5; 15N; 2,3-D2), a typical pulse-chase experiment would involve introducing the labeled amino acid into a cell culture or an in vivo model for a defined period. During this pulse, the labeled valine is incorporated into newly synthesized proteins. Subsequently, the chase phase is initiated by replacing the medium with one containing unlabeled L-Valine. By collecting samples at various time points during the chase, researchers can monitor the rate of degradation of the labeled proteins and the reappearance of the labeled valine and its metabolites.

This technique has been instrumental in determining the turnover rates of specific proteins and understanding the regulation of protein metabolism under various physiological and pathological conditions. The multi-labeled nature of L-Valine (13C5; 15N; 2,3-D2) provides a robust signal for detection and allows for precise quantification of its incorporation and subsequent release.

Microbial Fermentation and Biosynthesis Studies with L-Valine (13C5; 15N; 2,3-D2)

Microbial fermentation is a primary method for the industrial production of amino acids like L-Valine. nih.gov Understanding and optimizing the metabolic pathways involved in L-Valine biosynthesis is crucial for improving production yields. nih.gov Stable isotope tracing with L-Valine (13C5; 15N; 2,3-D2) and other labeled precursors offers a powerful tool for these investigations. nih.govnih.gov

By introducing labeled substrates into the fermentation broth of microorganisms such as Corynebacterium glutamicum or genetically modified Escherichia coli, researchers can map the flow of carbon and nitrogen through the intricate network of metabolic reactions leading to L-Valine synthesis. nih.govnih.gov For instance, feeding the microbes labeled glucose or other carbon sources allows for the identification of the specific metabolic routes that contribute to the valine backbone.

These studies can reveal metabolic bottlenecks, competing pathways that divert precursors away from valine synthesis, and the regulatory mechanisms that control the expression of biosynthetic genes. nih.gov The insights gained from such tracing experiments can then be used to metabolically engineer the microorganisms for enhanced L-Valine production. nih.gov

Table 1: Key Findings from Microbial Fermentation Studies

OrganismLabeled SubstrateKey Finding
Corynebacterium glutamicum[1-¹³C]glucoseIdentification of the anaplerotic pathways supplying precursors for valine biosynthesis.
Escherichia coli[U-¹³C]glucoseQuantification of the flux through the pentose (B10789219) phosphate (B84403) pathway and its contribution to valine synthesis.
Saccharomyces cerevisiae¹⁵N-ammonium sulfateTracing nitrogen flow to identify key transamination reactions in the valine biosynthetic pathway.

In Vivo Animal Model Studies Utilizing L-Valine (13C5; 15N; 2,3-D2)

In vivo studies using animal models are essential for understanding the whole-body metabolism of L-Valine and its role in health and disease. nih.gov The use of L-Valine (13C5; 15N; 2,3-D2) as a tracer in these studies allows for the investigation of protein turnover, inter-organ amino acid exchange, and the metabolic fate of valine under various physiological conditions. technologynetworks.comnih.gov

Typically, the labeled valine is administered to the animal, often through intravenous infusion, and its distribution and incorporation into tissues are monitored over time. technologynetworks.com Blood and tissue samples are collected to measure the enrichment of the labeled valine in different protein fractions and metabolic pools. This approach has been used to study the effects of diet, exercise, and disease states on muscle protein synthesis and breakdown. technologynetworks.com

For example, studies have used labeled valine to investigate the anabolic and catabolic responses of skeletal muscle to different stimuli. technologynetworks.com The multi-labeled nature of L-Valine (13C5; 15N; 2,3-D2) is particularly advantageous in these studies as it allows for the simultaneous measurement of both the carbon skeleton and the amino group metabolism, providing a more complete picture of valine kinetics. nih.gov

Table 2: Research Findings from In Vivo Animal Studies

Animal ModelExperimental ConditionKey Finding
RatPost-prandial stateQuantification of splanchnic uptake and first-pass metabolism of dietary valine.
MouseSepsis modelDemonstration of increased muscle protein breakdown and altered valine oxidation.
PigletProtein-restricted dietAssessment of the efficiency of valine utilization for growth and protein synthesis.

Cell-Free Protein Synthesis Incorporating L-Valine (13C5; 15N; 2,3-D2)

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of recombinant proteins, particularly for applications in structural biology and proteomics. isotope.comoup.com These systems utilize cell extracts containing the necessary machinery for transcription and translation to synthesize proteins in vitro. isotope.com The use of isotopically labeled amino acids, such as L-Valine (13C5; 15N; 2,3-D2), in CFPS allows for the production of proteins with specific labeling patterns for NMR spectroscopy and mass spectrometry-based analysis. ckisotopes.comsigmaaldrich.com

Incorporating L-Valine (13C5; 15N; 2,3-D2) into a protein of interest can provide valuable structural and dynamic information. isotope.com The 13C and 15N labels are essential for many NMR experiments used to determine the three-dimensional structure of proteins, while the deuterium labels can help to simplify complex spectra and probe protein dynamics.

One of the key advantages of CFPS is the ability to efficiently incorporate labeled amino acids with high efficiency, which can be more challenging and costly in traditional cell-based expression systems. ckisotopes.com This makes CFPS an attractive method for producing selectively labeled proteins for a wide range of research applications.

Sample Preparation Methodologies for L-Valine (13C5; 15N; 2,3-D2) Derived Samples

Proper sample preparation is a critical step in any metabolic tracing study to ensure accurate and reliable results. The specific methodology will depend on the biological matrix (e.g., plasma, tissue, cell culture) and the analytical technique being used (e.g., GC-MS, LC-MS, NMR).

For the analysis of L-Valine (13C5; 15N; 2,3-D2) and its metabolites, samples typically undergo extraction, derivatization (for GC-MS), and purification steps. A common procedure for plasma or serum samples involves protein precipitation with an organic solvent, followed by centrifugation to separate the protein pellet from the supernatant containing the amino acids. zivak.com For tissue samples, homogenization is required prior to extraction. universiteitleiden.nl

The extracted amino acids may then be derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). For LC-MS analysis, derivatization is often not necessary. zivak.com

It is crucial to include internal standards during the sample preparation process to correct for any sample loss and variations in instrument response. rsc.org For studies involving L-Valine (13C5; 15N; 2,3-D2), an ideal internal standard would be another isotopologue of valine with a different mass, such as L-Valine (d8).

Table 3: Common Sample Preparation Steps for L-Valine (13C5; 15N; 2,3-D2) Analysis

Sample TypeExtraction MethodDerivatization Agent (for GC-MS)Analytical Technique
Plasma/SerumProtein precipitation (e.g., with acetonitrile (B52724) or methanol)MTBSTFAGC-MS, LC-MS/MS
TissueHomogenization followed by liquid-liquid or solid-phase extractionMTBSTFAGC-MS, LC-MS/MS
Cell CultureCell lysis and extraction with a solvent mixture (e.g., methanol/water)MTBSTFAGC-MS, LC-MS/MS

Analytical Spectroscopic and Spectrometric Techniques for L Valine 13c5; 15n; 2,3 D2 Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Valine (13C5; 15N; 2,3-D2) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing molecules labeled with stable isotopes. The presence of ¹³C, ¹⁵N, and ²H nuclei provides multiple probes to gain detailed information on molecular structure, dynamics, and metabolic flux.

¹³C-NMR for Carbon Backbone Elucidation and Flux Determination

The uniform labeling of all five carbon atoms with ¹³C in L-Valine (13C5; 15N; 2,3-D2) makes it an exceptional tracer for ¹³C Metabolic Flux Analysis (¹³C-MFA). nih.gov This technique is a powerful method for quantifying the rates of intracellular metabolic pathways. nih.govresearchgate.net When this labeled valine is introduced into a biological system, its carbon skeleton is incorporated into various metabolites.

¹³C-NMR spectroscopy can then be used to analyze the resulting products. The key information comes from the analysis of ¹³C-¹³C scalar couplings (J-couplings), which are observable between adjacent ¹³C nuclei. The presence and pattern of these couplings in the NMR spectra of downstream metabolites reveal which carbon-carbon bonds were retained from the original L-Valine tracer, thereby elucidating the metabolic pathways involved. springernature.com This detailed isotopomer analysis provides critical constraints for computational models used to calculate metabolic fluxes. researchgate.net Since the amount and position of ¹³C in metabolites are directly related to metabolic flux, different flux distributions will generate distinct and measurable isotope labeling patterns. nih.gov

Table 1: Comparison of Expected ¹³C-NMR Characteristics for Unlabeled vs. Labeled L-Valine

Carbon Position Typical Chemical Shift (ppm) of Unlabeled L-Valine Expected ¹³C-NMR Signal for L-Valine (13C5; 15N; 2,3-D2)
C' (Carboxyl) ~175 A complex multiplet due to coupling with neighboring ¹³Cα.
Cα (Alpha-carbon) ~61 A complex multiplet due to coupling with ¹³C', ¹³Cβ, and ¹⁵N.
Cβ (Beta-carbon) ~32 A complex multiplet due to coupling with ¹³Cα and two ¹³Cγ carbons.

Note: The exact chemical shifts and coupling constants can vary based on solvent, pH, and temperature. The complexity of the multiplets arises from the numerous J-couplings between adjacent labeled nuclei.

¹⁵N-NMR for Nitrogen Metabolism and Protein Structure Studies

The incorporation of the spin-½ ¹⁵N nucleus allows for direct tracking of nitrogen fate in metabolic pathways. wikipedia.org Unlike the abundant but quadrupolar ¹⁴N nucleus, ¹⁵N provides sharp signals, making it ideal for high-resolution NMR. wikipedia.orghuji.ac.il When L-Valine (13C5; 15N; 2,3-D2) is metabolized, the ¹⁵N label can be transferred to other amino acids via transamination reactions or incorporated into other nitrogen-containing compounds. nih.gov ¹⁵N-NMR spectroscopy, or more commonly ¹H-¹⁵N heteronuclear experiments, can monitor the appearance of the ¹⁵N label in these new molecules, providing quantitative data on nitrogen flux and pathway activity. nih.govnih.gov

In the field of structural biology, ¹⁵N labeling is fundamental. ncsu.edu When ¹⁵N-labeled valine is incorporated into a protein, it enables a suite of powerful multidimensional NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment generates a unique signal for each nitrogen-hydrogen bond, creating a "fingerprint" of the protein backbone. bitesizebio.com This technique is invaluable for assigning resonances, determining protein structure, and studying protein dynamics and interactions. nih.govutoronto.caacs.org

²H-NMR for Deuterium (B1214612) Positional Information and Pathway Resolution

The deuterium labels at the C2 (α) and C3 (β) positions offer unique advantages for metabolic and structural studies. Deuterium has a very low natural abundance (0.01%), so its signal in an NMR spectrum is essentially background-free, allowing for the unambiguous detection of the labeled molecule and its metabolic products. escholarship.org

²H-NMR spectroscopy can directly observe the conversion of deuterated substrates into downstream metabolites, providing a clear window into specific metabolic pathways. nih.govnih.govresearchgate.net Furthermore, the substitution of protons with deuterons at the Cα and Cβ positions simplifies the ¹H-NMR spectrum of the molecule. This reduction in spectral complexity is highly beneficial in protein NMR, as it helps to resolve signal overlap and reduces signal broadening from relaxation effects, which is particularly important when studying larger proteins. acs.org

Multi-Dimensional NMR Experiments with L-Valine (13C5; 15N; 2,3-D2)

The true power of L-Valine (13C5; 15N; 2,3-D2) is realized in multi-dimensional NMR experiments, which correlate the signals from the different isotopic labels. utoronto.ca The presence of ¹³C, ¹⁵N, and ¹H (at the non-deuterated positions) allows for triple-resonance experiments (e.g., HNCA, HN(CO)CA) that correlate the backbone amide proton and nitrogen with the alpha and beta carbons. bitesizebio.com

These experiments are the cornerstone of modern protein NMR, enabling the sequential assignment of resonances along the protein backbone, which is the first step in determining a protein's three-dimensional structure. nih.govacs.org The combination of uniform ¹³C and ¹⁵N labeling dramatically reduces signal degeneracy by spreading resonances over two or three frequency dimensions, making it possible to study larger and more complex proteins. bitesizebio.comutoronto.ca The additional deuteration further enhances spectral quality, pushing the size limits of proteins amenable to NMR analysis. acs.org

Mass Spectrometry (MS)-Based Approaches for L-Valine (13C5; 15N; 2,3-D2) Analysis

Mass spectrometry (MS) is another key technology for analyzing isotopically labeled compounds, offering high sensitivity and the ability to distinguish between different isotopologues (molecules that differ only in their isotopic composition). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of small molecule metabolites like amino acids. dss.go.th For GC-MS analysis, non-volatile compounds such as valine must first be chemically modified through a process called derivatization to make them volatile. nih.govmdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge (m/z) ratio of the parent ion and its various fragments. dss.go.th

When analyzing L-Valine (13C5; 15N; 2,3-D2), the mass of the parent ion and its fragments will be significantly higher than that of unlabeled valine due to the heavier isotopes. This mass shift allows for the clear detection and quantification of the labeled valine even in complex biological mixtures. nih.gov By tracking the incorporation of these heavy isotopes into other metabolites, researchers can map metabolic pathways and quantify fluxes. researchgate.net The rich fragmentation patterns provided by GC-MS give detailed information on the positional distribution of the isotopes within a molecule, which is highly valuable for isotopomer balancing and flux analysis. dss.go.th

Table 2: Illustrative Mass Shift in GC-MS Analysis for a Derivatized Valine Fragment

Fragment Typical m/z for Unlabeled Valine Derivative Expected m/z for L-Valine (13C5; 15N; 2,3-D2) Derivative Mass Shift (Da)
[M-CH₃]⁺ (Parent ion minus a methyl group) 144 151 +7

Note: This table is illustrative. The exact m/z values and fragments depend on the specific derivatization method used (e.g., TBDMS, TMS). The mass shift reflects the number of heavy isotopes retained in that specific fragment: the [M-CH₃]⁺ fragment retains 4 ¹³C, 1 ¹⁵N, and 2 ²H atoms (4+1+2=7 Da shift), while the [M-COOTMS]⁺ fragment loses the carboxyl ¹³C but retains the other 4 ¹³C, the ¹⁵N, and one ²H (4+1+1=6 Da shift, assuming the alpha-deuteron is retained).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the quantitative determination of compounds in complex biological matrices like plasma, serum, urine, and tissue extracts. chumontreal.qc.canih.gov The use of a stable isotope-labeled internal standard, such as L-Valine (13C5; 15N; 2,3-D2), is crucial for achieving accurate and precise quantification, as it helps to correct for variability during sample preparation and analysis. chumontreal.qc.caoup.com

The workflow for LC-MS analysis in biological matrices typically involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. A common sample preparation step involves protein precipitation with an organic solvent like acetonitrile (B52724) or an acid such as sulfosalicylic acid, followed by centrifugation to obtain a clear supernatant for injection. restek.com

Chromatographic separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like amino acids without the need for chemical derivatization. restek.comacs.org This direct analysis approach is faster and less labor-intensive than older methods requiring derivatization. chumontreal.qc.carestek.com

A significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate results. nih.govnih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these matrix effects, as it is affected in the same way as the analyte of interest. nih.gov

Table 1: Typical LC-MS Parameters for Amino Acid Analysis in Plasma
ParameterCondition/Value
Chromatography Column HILIC (e.g., ZIC-pHILIC, Raptor Polar X)
Mobile Phase A Aqueous buffer (e.g., 20 mM ammonium (B1175870) carbonate)
Mobile Phase B Acetonitrile
Flow Rate 300-500 µL/min
Column Temperature 35-45 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Sample Preparation Protein precipitation (e.g., with acetonitrile or sulfosalicylic acid)

High-Resolution Mass Spectrometry for Isotopologue Fingerprinting

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like the Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy and resolving power. nih.govresearchgate.net This capability is essential for isotopologue fingerprinting, which involves resolving and quantifying the different isotopic forms (isotopologues) of a molecule. nih.gov For L-Valine (13C5; 15N; 2,3-D2), HRMS can distinguish the fully labeled molecule from partially labeled variants and the unlabeled (natural abundance) L-Valine.

The high resolving power (often >100,000) of these instruments allows for the separation of ions with very small mass differences. nih.govresearchgate.net This is critical for distinguishing between, for example, a molecule containing a single 13C atom versus one containing a single 15N atom, which have very similar masses. nih.gov By accurately measuring the mass-to-charge ratio (m/z) of the intact molecular ion, HRMS can confirm the elemental composition and the isotopic enrichment of L-Valine (13C5; 15N; 2,3-D2).

The data from an HRMS analysis produces a mass spectrum showing the relative abundance of each isotopologue. This "isotopologue fingerprint" is a distribution of peaks corresponding to the M+0, M+1, M+2, etc., ions, reflecting the incorporation of the heavy isotopes. nih.gov This information is vital in metabolic flux analysis and tracer studies to follow the metabolic fate of the labeled compound. medchemexpress.com

Table 2: Theoretical Masses of L-Valine Isotopologues
IsotopologueFormulaExact Monoisotopic Mass (Da)
Unlabeled L-ValineC5H11NO2117.07898
L-Valine (13C5; 15N)(13C)5H11(15N)O2123.09594
L-Valine (13C5; 15N; 2,3-D2) (13C)5H9D2(15N)O2 125.10849

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more sequential stages of mass analysis. wikipedia.orgnih.gov It is used to gain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govunt.edu This process is invaluable for confirming the identity of L-Valine (13C5; 15N; 2,3-D2) and distinguishing it from other isobaric (same nominal mass) compounds.

In a typical MS/MS experiment for L-Valine analysis, the first mass spectrometer (MS1) is set to isolate the protonated molecular ion [M+H]+ of the labeled valine. researchgate.net This selected precursor ion is then directed into a collision cell, where it collides with an inert gas (such as argon or nitrogen), a process called Collision-Induced Dissociation (CID). unt.edu These collisions impart energy to the ion, causing it to break apart into smaller, characteristic fragment ions (product ions). wikipedia.org

The second mass spectrometer (MS2) then separates and detects these product ions, generating a product ion spectrum. nih.gov The fragmentation pattern is highly specific to the structure of the molecule and the location of the isotopic labels. For amino acids, a common fragmentation pathway is the neutral loss of the carboxyl group (as COOH), resulting in a major product ion. researchgate.net The masses of the precursor and product ions are used to set up highly specific detection methods, such as Multiple Reaction Monitoring (MRM), for quantification. researchgate.net

Table 3: Example MS/MS Transitions for Labeled L-Valine
CompoundPrecursor Ion (m/z) [M+H]+Primary Product Ion (m/z) [M+H-COOH]+Description
Unlabeled L-Valine118.172.1Loss of formic acid (46 Da)
L-Valine (13C5; 15N; 2,3-D2) 126.1 78.1 Loss of labeled formic acid (13COOH2) (48 Da)

Research Applications of L Valine 13c5; 15n; 2,3 D2 in Metabolic and Protein Dynamics

Elucidation of Branched-Chain Amino Acid (BCAA) Metabolic Pathways

Stable isotope tracers are essential for unraveling the complex kinetics of BCAA metabolism. By introducing a labeled compound like L-Valine (13C5; 15N; 2,3-D2), scientists can follow the fate of its constituent atoms as they are incorporated into new molecules, providing a clear picture of pathway activity. pnas.org

Valine Catabolism and Anabolism Fluxes

The dual labeling of carbon and nitrogen in valine tracers allows for the simultaneous measurement of its breakdown (catabolism) and its use in building new proteins (anabolism). When the tracer is infused, the rate at which labeled valine is cleared from the plasma and the rate at which labeled nitrogen appears in waste products can be used to calculate whole-body protein synthesis and breakdown. nih.govresearchgate.net

Studies using L-[1-¹³C,¹⁵N] valine have precisely quantified the kinetics of valine metabolism in healthy adults. nih.gov Researchers can measure the total rate of valine turnover (flux), the rate of its oxidation for energy, and the rates of transamination (the transfer of its amino group) and reamination. nih.govresearchgate.net These studies show that the catabolism of valine and leucine (B10760876) follow similar patterns, though the enzymatic equilibrium for transamination is estimated to favor leucine by five-fold. nih.gov

Whole-Body Valine and Leucine Kinetics in Healthy Adults

Data from stable isotope infusion studies quantifying metabolic fluxes in the postabsorptive state. Values are presented as mean ± standard error.

Metabolic Flux ParameterL-Valine (μmol·kg⁻¹·h⁻¹)L-Leucine (μmol·kg⁻¹·h⁻¹)
Total Carbon Flux80.3 ± 1.286.6 ± 2.0
Oxidation Rate11.8 ± 0.615.9 ± 1.1
Deamination Rate84.0 ± 3.5103.0 ± 6.5
Reamination Rate72.2 ± 3.387.1 ± 7.5

Source: Adapted from Staten et al., 1984. nih.gov

Interconnections with Central Carbon Metabolism (e.g., TCA Cycle)

Valine is a glucogenic amino acid, meaning its carbon skeleton can be used to produce glucose. The catabolic pathway of valine ultimately yields propionyl-CoA, which is then converted to succinyl-CoA. youtube.comnih.govnih.gov Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. youtube.com

By using ¹³C-labeled valine, researchers can trace the labeled carbon atoms from valine as they enter the TCA cycle and become incorporated into its intermediates, such as succinate (B1194679) and malate. researchgate.net This allows for the direct quantification of the contribution of BCAA catabolism to the energy production in different tissues. researchgate.net Isotope tracing studies have revealed that this contribution varies significantly across organs. While most tissues derive 1-6% of their TCA cycle carbons from BCAAs, the pancreas is a notable exception, sourcing approximately 20% of its TCA cycle intermediates from these amino acids. researchgate.net This highlights the unique metabolic priorities of different tissues.

Contribution of BCAA Carbon to TCA Cycle Intermediates in Various Tissues

Steady-state isotopic labeling demonstrates tissue-specific preferences for utilizing branched-chain amino acids as a fuel source for the TCA cycle.

TissueApproximate % of TCA Carbons from BCAAs
Pancreas~20%
Heart1-6%
Kidney1-6%
Skeletal Muscle1-6%
Liver1-6%

Source: Adapted from data in Hui et al., 2020. researchgate.net

Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology that uses stable isotope tracers to measure the rates of intracellular metabolic pathways. eurisotop.com By introducing a labeled substrate like L-Valine (13C5; 15N; 2,3-D2) and measuring the isotopic labeling patterns in downstream metabolites, MFA provides a detailed snapshot of the cell's metabolic state. nih.govpnas.org

Mapping Intracellular Metabolic Networks and Flux Distributions

The highly labeled nature of L-Valine (13C5; 15N; 2,3-D2) makes it an exceptional tracer for mapping metabolic networks. When cells consume this heavy valine, the labeled carbon and nitrogen atoms are distributed throughout interconnected pathways. By analyzing the mass of various metabolites, scientists can identify which molecules are derived from valine and can reconstruct the active metabolic routes. pnas.org

For example, tracing ¹³C from valine into succinyl-CoA and subsequent TCA cycle intermediates confirms the activity of the valine catabolic pathway and its connection to central metabolism. researchgate.net Furthermore, in adipocytes, labeled valine has been used to demonstrate that its breakdown product, propionyl-CoA, is the exclusive precursor for the synthesis of odd-chain fatty acids. nih.gov This type of analysis allows researchers to discover and quantify the flow of metabolites through both well-established and newly discovered pathways. pnas.orgnih.gov

Assessment of Pathway Activity and Regulation

A key application of MFA is to compare metabolic fluxes between different biological states, such as in healthy versus diseased tissues or before and after a specific treatment. These comparisons can reveal how metabolic pathways are regulated and dysregulated.

In cancer research, for instance, isotope tracing has shown that some tumors exhibit reprogrammed BCAA metabolism to fuel the TCA cycle and support rapid proliferation. researchgate.net Studies in prostate cancer have demonstrated that the breakdown of valine is associated with enhanced mitochondrial respiration. researchgate.net By using labeled valine, researchers can quantify the increased flux through this pathway in cancer cells compared to normal cells, identifying potential therapeutic targets. Similarly, studies in diet-induced obese mice have used isotope tracers to show that restricting dietary isoleucine and valine can rapidly improve metabolic health, demonstrating how metabolic pathways respond to nutrient availability.

Identification of Rate-Limiting Steps in Metabolic Pathways

Metabolic Flux Analysis (MFA) is a key technique for investigating and optimizing cellular metabolism. medchemexpress.com By introducing stable isotope-labeled substrates like L-Valine (13C5; 15N; 2,3-D2) into a biological system, researchers can trace the flow of atoms through metabolic pathways. medchemexpress.com This approach helps in understanding the distribution of metabolites, turnover rates, and the identification of bottlenecks or rate-limiting steps within the network. medchemexpress.comnih.gov

Protein Synthesis and Turnover Rate Determination

The incorporation of labeled amino acids into newly synthesized proteins is a fundamental method for studying protein dynamics. L-Valine (13C5; 15N; 2,3-D2) is an essential amino acid, ensuring that it is directly incorporated into proteins during translation without being synthesized by the organism under study. isotope.com

The Fractional Synthesis Rate (FSR) quantifies the rate at which new proteins are synthesized within a specific tissue or cell population over a given time. nih.gov The principle involves introducing a labeled amino acid tracer, such as L-Valine (13C5; 15N; 2,3-D2), into the system and measuring its rate of incorporation into proteins. nih.gov By analyzing tissue or cell samples at different time points using mass spectrometry, the ratio of labeled to unlabeled valine within a specific protein can be determined.

This enrichment data, combined with knowledge of the precursor pool's isotopic enrichment (e.g., in the plasma or intracellular fluid), allows for the calculation of the FSR, typically expressed as a percentage per hour (%/h). nih.govplos.org While absolute FSR values can differ depending on the specific amino acid tracer used, the method is highly effective for comparing protein synthesis rates under different physiological conditions, such as fasting versus feeding or in response to therapeutic interventions. nih.gov

Table 1: Hypothetical FSR Measurement in Muscle Tissue This interactive table illustrates how FSR might be calculated based on the enrichment of L-Valine (13C5; 15N; 2,3-D2) in a muscle protein biopsy following a tracer infusion.

Time PointPrecursor Pool Enrichment (Plasma)Protein-Bound Enrichment (Muscle)Calculated FSR (%/hour)
0 hr (Baseline)0.00%0.000%0.00
2 hr5.50%0.099%0.09
4 hr5.50%0.198%0.09

Moving beyond relative rates, quantifying the absolute number of protein molecules synthesized per unit of time provides a more complete picture of cellular resource allocation. nih.govnih.gov Isotope labeling with amino acids like L-Valine (13C5; 15N; 2,3-D2) is a cornerstone of such quantitative approaches. By combining stable isotope tracing with techniques like ribosome profiling, researchers can measure the absolute rates of protein production on a genome-wide scale. nih.gov

In these experiments, the rate of incorporation of the labeled valine into the total proteome or specific protein fractions is measured. This data, when integrated with measurements of cellular protein abundance and ribosome density on messenger RNA (mRNA) transcripts, allows for the calculation of absolute synthesis rates (e.g., protein molecules per cell per minute). nih.gov Such quantitative data reveals fundamental principles of cellular design, such as how cells produce components of protein complexes in precise stoichiometric ratios and allocate resources to different functional modules based on hierarchical importance. nih.govnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. ukisotope.comwikipedia.org The method relies on metabolically incorporating "light" (natural abundance) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells. ukisotope.com L-Valine (13C5; 15N; 2,3-D2) is an ideal "heavy" amino acid for SILAC experiments due to its significant mass shift compared to its light counterpart.

In a typical SILAC experiment, two cell populations are grown in media that are identical except for one essential amino acid. ukisotope.com One population receives the normal "light" amino acid, while the other receives the "heavy" version, such as the labeled L-Valine. After several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins in the second population. nih.gov The two cell populations can then be subjected to different treatments (e.g., drug vs. placebo), combined, and the proteins extracted and analyzed by mass spectrometry. sigmaaldrich.com

Because the "light" and "heavy" proteins are chemically identical but differ in mass, they appear as distinct peptide pairs in the mass spectrum. wikipedia.org The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations. wikipedia.org A variant of this method, pulsed SILAC (pSILAC), involves adding the heavy label for a short period to specifically measure newly synthesized proteins, providing insights into changes in protein production rather than just steady-state abundance. wikipedia.org

Table 2: Principles of a SILAC Experiment Using Labeled Valine This interactive table outlines the workflow and expected outcomes of a SILAC experiment designed to compare protein expression between a control and a treated cell sample.

Experimental StepControl Cells ("Light")Treated Cells ("Heavy")Mass Spectrometry Analysis
1. Cell Culture Grown in medium with normal L-Valine.Grown in medium with L-Valine (13C5; 15N; 2,3-D2).N/A
2. Treatment Vehicle/Placebo applied.Experimental drug applied.N/A
3. Combine & Lyse Cells are mixed 1:1 with the heavy-labeled population.Cells are mixed 1:1 with the light-labeled population.N/A
4. Protein Digestion Proteins are digested into peptides.Proteins are digested into peptides.N/A
5. Analysis N/AN/APeptides containing normal valine are detected.
6. Quantification N/AN/APeptides containing heavy valine are detected at a higher mass. The intensity ratio of heavy/light peaks indicates the change in protein abundance due to treatment.

Biosynthetic Pathway Discovery and Engineering

The unique combination of isotopes in L-Valine (13C5; 15N; 2,3-D2) makes it an excellent tracer for elucidating the origins of atoms in newly synthesized molecules.

When researchers aim to discover or engineer pathways for producing novel compounds, they must first understand the metabolic precursors from which these compounds are derived. By feeding cells L-Valine (13C5; 15N; 2,3-D2) and analyzing the resulting metabolites, the specific incorporation of the labeled carbon, nitrogen, and deuterium (B1214612) atoms can be tracked. nih.gov

For example, valine is a known precursor to branched-chain fatty acids and other secondary metabolites. If a newly discovered natural product contains a structural motif resembling a part of the valine molecule, a labeling experiment can confirm this biosynthetic link. Mass spectrometry analysis would reveal a mass shift in the final product corresponding to the incorporation of the labeled atoms from valine. This approach is invaluable in synthetic biology for identifying precursor supply bottlenecks in engineered pathways. For instance, in efforts to produce isobutanol, which is derived from the valine biosynthesis intermediate ketoisovalerate (KIV), tracing studies can confirm that the engineered pathway is active and can help identify competing pathways that divert the precursor away from the desired product. researcher.life

Metabolic Engineering in Microbial Systems for Enhanced Production

The strategic application of isotopically labeled compounds is a cornerstone of modern metabolic engineering, enabling precise modifications in microbial systems to enhance the production of valuable chemicals. L-Valine (13C5; 15N; 2,3-D2) serves as a sophisticated tracer for these purposes. Its heavy isotope labeling across its carbon backbone, nitrogen atom, and specific hydrogen positions allows researchers to meticulously track the journey of the valine molecule through intricate cellular metabolic networks. This tracking is crucial for identifying metabolic bottlenecks, quantifying flux through various pathways, and ultimately, redesigning microbes to become more efficient cellular factories.

The primary technique employing such tracers is ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov In a typical experiment, a microbial culture is fed a substrate containing the isotopically labeled compound, such as L-Valine (13C5; 15N; 2,3-D2). As the microbe metabolizes the tracer, the heavy isotopes are incorporated into various downstream metabolites. By using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can measure the specific labeling patterns in these metabolites. nih.gov This data, when integrated into computational models of the cell's metabolic network, reveals the rates, or "fluxes," of intracellular reactions. nih.gov

This quantitative understanding of metabolic fluxes is invaluable for rational metabolic engineering. vanderbilt.edu For instance, if the goal is to enhance the production of a compound derived from a valine precursor, such as the branched-chain alcohol isobutanol, tracing the fate of labeled valine can highlight where metabolic resources are being diverted to undesirable by-products. nih.gov By identifying the enzymes responsible for these competing pathways, engineers can then use genetic tools like CRISPR-Cas9 to downregulate or knock out the corresponding genes. Conversely, if a pathway is identified as a bottleneck with low flux, the expression of enzymes within that pathway can be enhanced.

Research has demonstrated the power of ¹³C-MFA in optimizing microbial production. While many studies utilize labeled glucose as the primary tracer, the principles are directly applicable to amino acid tracers like valine. nih.govdigitellinc.com For example, ¹³C-MFA was used to characterize the metabolism of Escherichia coli strains engineered to produce gamma-aminobutyrate (B1235393) (GABA). The analysis revealed that overexpressing the citrate (B86180) synthase enzyme increased flux through glycolysis and the TCA cycle, which in turn boosted GABA productivity. nih.gov

The data gathered from these tracer studies allows for a targeted and predictive approach to strain improvement, moving beyond random mutagenesis and screening. The detailed insights enable the creation of highly optimized microbial strains for the industrial production of biofuels, pharmaceuticals, and other valuable biochemicals. vanderbilt.edulbl.gov

Illustrative Data on Metabolic Flux Redistribution

The following tables represent hypothetical but realistic data derived from ¹³C-MFA studies, illustrating how microbial metabolic fluxes might be redistributed after targeted genetic engineering informed by isotopic tracer experiments.

Table 1: Central Carbon Metabolism Fluxes in Engineered E. coli

This table shows the relative flux changes in key metabolic pathways of an E. coli strain before and after metabolic engineering aimed at enhancing the production of a target molecule derived from pyruvate (B1213749), a precursor in valine biosynthesis. The engineering strategy was guided by tracer analysis.

Metabolic PathwayRelative Flux (Wild Type)Relative Flux (Engineered Strain)Percentage Change
Glycolysis100120+20%
Pentose (B10789219) Phosphate (B84403) Pathway3525-28.6%
TCA Cycle6040-33.3%
Pyruvate to Target Product1055+450%
Pyruvate to By-products255-80%

Table 2: Flux Partitioning at the Pyruvate Node

This table details the distribution of metabolic flux from pyruvate, a key intermediate in the biosynthesis of L-valine, into various downstream pathways. The engineering goal was to channel more pyruvate towards a desired product.

Destination PathwayCarbon Flux from Pyruvate (%) - Wild TypeCarbon Flux from Pyruvate (%) - Engineered Strain
Valine Biosynthesis20%15%
TCA Cycle (via Acetyl-CoA)50%25%
By-product Formation (e.g., Acetate)25%5%
Desired Product Pathway5%55%

Computational and Bioinformatic Integration for L Valine 13c5; 15n; 2,3 D2 Data

Data Processing and Isotopic Correction Algorithms

Raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy following the administration of L-Valine (13C5; 15N; 2,3-D2) is a composite of signals from labeled and unlabeled metabolites. The initial and most critical step in data processing is the correction for naturally occurring stable isotopes. nih.gov All elements, including carbon, nitrogen, and hydrogen, have a natural abundance of heavy isotopes (e.g., 1.1% for ¹³C) that contributes to the mass spectrum of a metabolite, even in the absence of a tracer. nih.govyoutube.com

Failure to correct for these natural abundances can lead to significant misinterpretation of the true tracer incorporation and incorrect flux estimations. uni-regensburg.de Isotopic correction algorithms are designed to deconvolve the measured mass isotopomer distributions (MIDs) to isolate the signal originating exclusively from the isotopic tracer. nih.gov

Several algorithms and software tools have been developed for this purpose:

Correction Matrix Methods: These algorithms use matrix algebra to calculate and subtract the contribution of natural isotope abundances from the measured isotopologue distribution. semanticscholar.org

PolyMID-Correct: This tool is an example of an algorithm that computationally removes the influence of naturally occurring heavy isotopes and is applicable to data from both low- and high-resolution mass spectrometers. semanticscholar.org

IsoCorrectoR: This is another widely used tool for the correction of mass spectrometry data from stable isotope labeling experiments, accounting for natural isotope abundance and the purity of the tracer substrate. uni-regensburg.de

For a complex tracer like L-Valine (13C5; 15N; 2,3-D2), these algorithms must handle the simultaneous presence of ¹³C, ¹⁵N, and ²H, a task that requires precise knowledge of the elemental composition of the metabolite and the natural abundance of all its constituent isotopes. The output of these algorithms is a corrected MID, which represents the fractional abundance of each isotopologue derived solely from the metabolism of the tracer. nih.gov

Computational Modeling of Metabolic Networks from L-Valine (13C5; 15N; 2,3-D2) Tracing Data

The corrected MIDs serve as the primary input for computational models that aim to quantify the rates (fluxes) of metabolic reactions within a cellular system. nih.gov This approach, known as Metabolic Flux Analysis (MFA), uses the isotopic labeling patterns of intracellular metabolites to infer the activity of metabolic pathways. nih.govresearchgate.net The use of a multi-isotope tracer like L-Valine (13C5; 15N; 2,3-D2) is particularly powerful as it provides simultaneous constraints on both carbon and nitrogen-carrying reactions, offering a more comprehensive view of cellular metabolism than single-element tracers. nih.gov

MFA models are built on a network of biochemical reactions. The labeling pattern of a product metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov By measuring the MIDs of multiple metabolites across the network, it becomes possible to solve for the unknown flux values that best explain the observed labeling data. This is typically achieved by minimizing the difference between experimentally measured MIDs and model-predicted MIDs through least-squares regression. nih.gov

A variety of software packages are available to automate the complex calculations involved in MFA. These tools facilitate the construction of metabolic models, the simulation of isotope labeling patterns, and the statistical estimation of metabolic fluxes.

Interactive Data Table: Software for Metabolic Flux Analysis

Software ToolDescriptionKey Features
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based package for both steady-state and isotopically non-stationary MFA (INST-MFA). nih.govvueinnovations.comCan handle transient labeling data; automates generation and solution of balance equations. nih.gov
13CFLUX2 A comprehensive software suite for ¹³C-based MFA, supporting the entire workflow from model construction to flux calculation and statistical analysis. ucdavis.eduFeatures a graphical user interface and supports large-scale network models.
OpenFlux An open-source, platform-independent software for modeling ¹³C-based metabolic flux analysis. ucdavis.eduDesigned for flexibility and integration with other modeling tools.
MFA Suite™ A toolkit that includes applications like INCA and PIRAMID for quantifying MIDs and performing flux analysis. vueinnovations.comProvides tools for the entire MFA workflow, from data processing to flux estimation. vueinnovations.com
FiatFlux A software tool for ¹³C metabolic flux analysis. ucdavis.eduOne of the earlier, well-established tools in the field.

While MFA provides detailed flux information for a defined network, constraint-based modeling offers a framework for analyzing metabolism at the genome scale. plos.orgyoutube.com The process begins with a genome-scale metabolic reconstruction, which is a comprehensive collection of all known metabolic reactions in an organism, derived from its genomic and biochemical information. youtube.com

This reconstruction is converted into a mathematical model, most commonly represented by a stoichiometric matrix (S). mdpi.comresearchgate.net Flux Balance Analysis (FBA) is a common constraint-based method that calculates the flow of metabolites through the network without requiring kinetic parameters. mdpi.com It defines a solution space of all possible steady-state flux distributions that are consistent with the stoichiometric constraints of the network.

Data from L-Valine (13C5; 15N; 2,3-D2) tracing experiments provide powerful experimental constraints that can be integrated into these models. nih.gov The measured MIDs and calculated fluxes can be used to validate and refine the network reconstruction and significantly narrow the solution space of possible flux distributions, leading to a more accurate prediction of the cellular metabolic state. nih.gov

Integration of Isotopic Data with Multi-Omics Datasets

To achieve a holistic understanding of cellular regulation, it is essential to integrate data from different biological layers. Isotopic tracer data, which provides a functional readout of metabolic activity (fluxomics), can be combined with other "omics" datasets such as proteomics (protein abundance), transcriptomics (gene expression), and metabolomics (metabolite pool sizes). mdpi.com

This multi-omics integration allows researchers to move beyond describing metabolic changes to understanding the regulatory mechanisms that drive them. For example, an observed change in flux through a specific pathway, as measured by L-Valine (13C5; 15N; 2,3-D2) tracing, can be correlated with changes in the expression of enzymes in that pathway at the transcript (mRNA) or protein level.

The combination of proteomics and tracer-based metabolomics is a particularly powerful systems biology approach. springernature.com Mass spectrometry-based proteomics can provide a comprehensive quantification of the cellular proteome, revealing the abundance of metabolic enzymes. When integrated with flux data from L-Valine (13C5; 15N; 2,3-D2), this allows for direct correlation between enzyme levels and the metabolic activity they catalyze.

For instance, if a genetic perturbation leads to an increase in the flux from valine into a specific downstream product, integrated proteomic analysis can determine if this is due to an upregulation of the enzymes involved in that pathway. This approach helps to distinguish between regulation occurring at the protein expression level versus allosteric regulation or changes in substrate availability. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used for quantitative proteomics, providing a parallel dataset that is highly compatible with the principles of stable isotope tracing in metabolomics. nih.gov

Visualization and Interpretation of Complex Isotopic Tracer Data

The high dimensionality of data generated from tracers like L-Valine (13C5; 15N; 2,3-D2) presents a challenge for visualization and interpretation. nih.gov Effective visualization is crucial for identifying patterns, generating hypotheses, and communicating findings.

Common visualization methods include:

Stacked Bar Charts: These are frequently used to display mass isotopomer distributions (MIDs) for individual metabolites. nih.gov Each bar represents a metabolite, and the segments within the bar show the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Isotope Biplots: These plots can visualize the relative enrichment of two different isotopes (e.g., ¹³C vs. ¹⁵N) simultaneously, helping to discern patterns in how different elements are processed. sethnewsome.org

Metabolic Pathway Maps: This is one of the most intuitive ways to visualize tracer data. Labeling data is overlaid directly onto diagrams of metabolic pathways. This contextualizes the data, showing how the isotopic label flows through the network from the precursor to downstream products.

Several software tools have been developed to facilitate this process. Escher-Trace , for example, is a web-based application that allows users to upload corrected MS tracing data and visualize it on interactive metabolic pathway maps. escholarship.org Such tools are invaluable for interpreting the complex fate of multiple labels from a single tracer like L-Valine (13C5; 15N; 2,3-D2), as they can simultaneously display the propagation of carbon, nitrogen, and deuterium (B1214612) through interconnected pathways. Interpreting these complex patterns requires careful consideration of the known biochemistry, as the presence of multiple labels can generate intricate MIDs that reflect the activity of numerous enzymes. nih.gov

Future Perspectives and Emerging Directions for L Valine 13c5; 15n; 2,3 D2 Research

Advancements in High-Throughput Isotopic Profiling

The advent of high-throughput technologies has revolutionized proteomics and metabolomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone technique for quantitative proteomics, enabling the precise comparison of protein abundances between different cell populations. The future of this field lies in increasing the multiplexing capacity—the ability to compare multiple states simultaneously.

The use of L-Valine (13C5; 15N; 2,3-D2) is poised to contribute significantly to next-generation high-throughput profiling. By introducing a unique mass shift that is distinct from other commonly used labeled amino acids, it allows for additional experimental conditions to be included in a single mass spectrometry run. This "heavy" valine can be integrated into complex SILAC experimental designs, enabling researchers to move beyond simple binary comparisons to investigate nuanced cellular responses to a variety of stimuli or time points. This approach, combined with data-dependent multiplexed tandem mass spectrometry (MS/MS), will facilitate more comprehensive and rapid characterization of the proteome. nih.govacs.org

Development of Novel Analytical Platforms for Enhanced Resolution

The full potential of heavily labeled compounds like L-Valine (13C5; 15N; 2,3-D2) can only be realized through parallel advancements in analytical instrumentation. Future developments in high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for resolving and quantifying these complex isotopic signatures.

In mass spectrometry, technologies like Isotope Ratio Outlier Analysis™ (IROA) and other novel data processing workflows are being developed to automatically and accurately extract signals from stable isotope-labeled experiments. nih.gov For a compound with multiple isotopic labels like L-Valine (13C5; 15N; 2,3-D2), these advanced algorithms are essential for deconvoluting complex spectra and ensuring accurate quantification.

In the realm of NMR, the combination of 13C and 15N labeling is a well-established strategy for studying protein structure and dynamics. isotope.com The addition of deuterium (B1214612) (2,3-D2) further enhances NMR studies, particularly for large proteins and complexes. springernature.com Deuteration reduces signal overlap and sharpens spectral lines, enabling the study of high-molecular-weight systems that were previously intractable. springernature.commpg.de Future NMR platforms with higher field strengths and advanced cryogenic probe technologies will leverage the unique properties of such multi-labeled amino acids to provide atomic-level insights into molecular machinery.

Table 1: Comparison of L-Valine Isotopologues and Their Primary Applications

Isotopologue Primary Isotopic Labels Key Advantage Primary Application Area
L-Valine (¹³C₅; ¹⁵N) Carbon-13, Nitrogen-15 Provides significant mass shift for clear differentiation in MS; enables heteronuclear NMR experiments. medchemexpress.comsigmaaldrich.com Quantitative Proteomics (SILAC), Protein Structure and Dynamics (NMR). isotope.com
L-Valine (D₈) Deuterium Simplifies ¹H NMR spectra of large proteins by reducing proton density and dipolar relaxation. Structural Biology of High-Molecular-Weight Protein Complexes (NMR). springernature.com
L-Valine (¹³C-methyl) Carbon-13 on methyl groups Provides sensitive probes in large proteins with reduced spectral complexity. mpg.deisotope.com Protein Dynamics and Interaction Studies (NMR). mpg.de
L-Valine (¹³C₅; ¹⁵N; 2,3-D₂) Carbon-13, Nitrogen-15, Deuterium Combines the benefits of heavy mass shift for MS with improved spectral properties for NMR of large systems. medchemexpress.comeurisotop.com Advanced Quantitative Proteomics, Structural Biology of Complex Systems, Metabolic Flux Analysis.

Expansion into Complex Biological Systems and Multicellular Interactions

While much of the pioneering work with stable isotope labeling has been in cell culture, the next frontier is the application of these techniques to more complex, multicellular systems, including tissues, organoids, and whole organisms. L-Valine is an essential amino acid, ensuring its incorporation into the proteome of most organisms. nih.govscience.gov

The use of L-Valine (13C5; 15N; 2,3-D2) in animal models, such as mice, will allow for dynamic in vivo metabolic labeling. This enables the study of protein turnover, metabolic flux, and intercellular signaling in the context of a living organism. Such studies are crucial for understanding disease progression, the effects of therapeutic interventions, and the complexities of developmental biology. Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that can track the fate of deuterated compounds in vivo, and the presence of the 2,3-D2 label on valine opens up possibilities for this type of analysis. nih.govbohrium.com

Innovative Applications in Quantitative Systems Biology

Systems biology aims to understand the integrated behavior of complex biological systems. This requires quantitative data on the abundance, dynamics, and interactions of a wide range of molecules. Isotopic tracers like L-Valine (13C5; 15N; 2,3-D2) are indispensable tools for generating this data.

In metabolic flux analysis, the multiple labels on this valine variant can provide detailed information on the pathways of carbon and nitrogen through central metabolism. By tracking the incorporation and scrambling of the different isotopes, researchers can build more accurate and comprehensive models of cellular metabolism. medchemexpress.comnih.gov This is particularly valuable for understanding metabolic reprogramming in diseases like cancer or in response to environmental changes. The ability to precisely quantify protein synthesis and degradation rates using this tracer will provide crucial parameters for building predictive models of cellular homeostasis and response to stimuli. creative-proteomics.com

Q & A

Q. What are the primary applications of L-Valine (13C5; 15N; 2,3-D2) in metabolic flux analysis (MFA)?

Methodological Answer: L-Valine (13C5; 15N; 2,3-D2) is used as a stable isotope tracer to quantify metabolic pathway activity. For example, in in vitro cell culture studies, researchers administer the isotopically labeled amino acid to track carbon (via 13C) and nitrogen (via 15N) incorporation into proteins, lipids, or nucleic acids. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) detects isotopic enrichment, enabling flux calculations through pathways like the citric acid cycle or branched-chain amino acid metabolism. Key considerations include:

  • Purity of isotopic labeling : Ensure >95% isotopic enrichment (as per product specifications) to avoid background noise .
  • Cell culture conditions : Use serum-free media to prevent unlabeled valine interference .
  • Data normalization : Correct for natural isotope abundance using software tools like IsoCor or MetaQuant .

Q. What safety protocols are essential when handling isotopically labeled L-Valine in laboratory settings?

Methodological Answer: While L-Valine (13C5; 15N; 2,3-D2) is not classified as hazardous, standard laboratory safety practices apply:

  • Personal protective equipment (PPE) : Wear gloves and lab coats to prevent contamination .
  • Waste disposal : Segregate isotopic waste per institutional guidelines for 13C/15N-labeled compounds to avoid environmental release .
  • Ventilation : Use fume hoods when handling powdered forms to minimize inhalation risks .

Q. How should researchers design dose-response experiments using L-Valine (13C5; 15N; 2,3-D2) in microbial growth studies?

Methodological Answer:

  • Baseline calibration : Use unlabeled L-valine as a control to establish natural isotope abundance .
  • Dose optimization : Conduct pilot studies to determine the minimum labeled valine concentration required for detectable isotopic enrichment without inhibiting growth (e.g., 0.1–1.0 mM in E. coli cultures) .
  • Sampling intervals : Collect samples at log-phase and stationary phase to capture dynamic metabolic shifts .

Advanced Research Questions

Q. How can researchers optimize the use of multi-isotope labeled L-Valine (13C5; 15N; 2,3-D2) to minimize spectral interference in NMR or mass spectrometry?

Methodological Answer: Multi-isotope labeling introduces complexities in spectral analysis. Strategies include:

  • Isotopic purity validation : Use high-resolution MS to confirm 13C5 (99%) and 15N (99%) enrichment, as lower purity (e.g., 98%) may cause overlapping peaks .
  • Deuterium (2H) considerations : Avoid 2H-labeled compounds in NMR studies due to signal splitting; reserve 2H for MS-based proteomics .
  • Spectral deconvolution : Apply algorithms like XCMS or MZmine to separate isotopic clusters in MS data .

Q. What methodologies are recommended for resolving data discrepancies arising from differential isotopic enrichment in cell culture studies?

Methodological Answer: Discrepancies may stem from:

  • Variable uptake rates : Normalize enrichment data to cell biomass (e.g., protein content) .
  • Compartmentalization : Use subcellular fractionation to distinguish cytosolic vs. mitochondrial valine pools .
  • Statistical validation : Apply ANOVA or mixed-effects models to account for biological replicates and technical variability .

Q. How can researchers integrate L-Valine (13C5; 15N; 2,3-D2) isotopic data with computational metabolic models?

Methodological Answer:

  • Constraint-based modeling : Input 13C-MFA flux data into tools like COBRApy to refine genome-scale metabolic reconstructions .
  • Isotopomer analysis : Use INCA (Isotopomer Network Compartmental Analysis) to simulate positional 13C labeling patterns in valine-derived metabolites .
  • Validation : Compare model predictions with experimental LC-MS/MS data for TCA cycle intermediates (e.g., α-ketoglutarate) .

Q. What are the best practices for presenting isotopic labeling data in publications?

Methodological Answer:

  • Figure design : Use color-coded schematics to distinguish 13C (green) and 15N (blue) in metabolic pathways .
  • Tables : Include columns for isotopic enrichment (%), measurement error (±SD), and sample size (n) .
  • Reproducibility : Adhere to NIH guidelines by detailing media composition, labeling duration, and MS instrument parameters (e.g., resolution: 60,000 for Orbitrap MS) .

Contradictions and Mitigation Strategies

  • Isotopic purity : (98%) vs. (99%). Mitigation: Verify batch-specific certificates of analysis and adjust detection limits accordingly.
  • Safety classifications : states no hazards, but local regulations may require additional precautions. Always consult institutional biosafety committees .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.